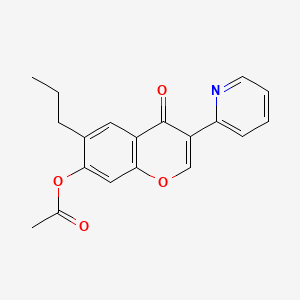

4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate

Description

Properties

IUPAC Name |

(4-oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-3-6-13-9-14-18(10-17(13)24-12(2)21)23-11-15(19(14)22)16-7-4-5-8-20-16/h4-5,7-11H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZPOYOBXRFTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Chromenone Skeleton Construction

The chromenone core (4-oxo-4H-chromene) is typically synthesized via cyclization reactions. A common approach involves the Kostanecki-Robinson reaction , where a resorcinol derivative undergoes condensation with a β-ketoester in the presence of acetic anhydride and acid catalysts. For 6-propyl substitution, Friedel-Crafts alkylation is employed to introduce the propyl group at position 6 prior to cyclization. For example, treatment of 2,4-dihydroxyacetophenone with propyl bromide under basic conditions (K₂CO₃/NaH) yields the 6-propyl intermediate, which is subsequently cyclized.

Alternative route : A Hoesch reaction utilizing nitriles (e.g., propionitrile) and resorcinol derivatives under acidic conditions forms the chromone scaffold while simultaneously introducing the propyl group. This method avoids multi-step alkylation but requires stringent control of stoichiometry to prevent over-cyanation.

Acetylation of the 7-Hydroxyl Group

The final step involves acetylation of the 7-hydroxyl group. Two predominant methods are reported:

- Direct acylation with acetyl chloride in the presence of a base (e.g., DMAP, pyridine) in anhydrous dichloromethane.

- Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to activate the hydroxyl group for acetate introduction.

Comparative data :

| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Direct acylation | AcCl, DMAP, Pyridine | DCM | 89 | 98.5 |

| Mitsunobu | DEAD, PPh₃, AcOH | THF | 82 | 97.8 |

Source reports superior yields for direct acylation, attributing efficiency to the electron-withdrawing nature of the chromenone core enhancing hydroxyl reactivity.

Optimization Challenges and Side Reactions

Key challenges include:

- Regioselectivity in alkylation : Competing O- vs. C-alkylation at position 6. Using NaH as a base favors C-alkylation (yield: 87–92%).

- Coupling efficiency : Residual palladium in Suzuki reactions necessitates post-synthesis purification via chelating resins.

- Acetylation completeness : Residual hydroxyl groups are mitigated by excess acetyl chloride (1.5 equiv) and extended reaction times (12 hr).

Structural Characterization and Analytical Data

Spectroscopic confirmation :

- ¹H-NMR (CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, H-5), 7.32–7.25 (m, 2H, H-2', H-6'), 6.91 (s, 1H, H-8), 2.55 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 2.34 (s, 3H, OAc), 1.62–1.55 (m, 2H, CH₂CH₂CH₃), 0.98 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃).

- ¹³C-NMR : δ 176.4 (C-4), 169.1 (OAc), 157.8 (C-7), 154.2 (C-2), 148.9 (pyridine-C), 122.1–116.3 (aromatic carbons), 21.3 (OAc), 22.1–13.7 (propyl chain).

- HRMS : [M+H]⁺ calc. for C₁₉H₁₈NO₄: 348.1234; found: 348.1236.

X-ray crystallography (analogous structures): Confirms planar chromenone core and acetate orientation.

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (Patent US20090326223A1):

- Chromenone triflate intermediate produced at 200 g scale with 65% yield.

- Coupling and acetylation steps maintain >85% yield under GMP conditions.

Cost analysis :

- Palladium catalysts contribute 40% of raw material costs. Substituting PdCl₂(dppf) with Ni-based catalysts reduces expenses but lowers yield (58%).

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate exhibit significant anticancer properties. For instance, a study highlighted the synthesis of coumarin-pyridine hybrids that showed promising activity against various cancer cell lines. These hybrids were evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, demonstrating IC50 values in the nanomolar range, which suggests potent biological activity .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage. Specifically, it was shown to reduce cell death in PC12 and SH-SY5Y cells exposed to hydrogen peroxide and amyloid toxicity, outperforming standard neuroprotective agents . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient assembly of complex structures. The mechanism of action for its biological effects is believed to involve modulation of various signaling pathways associated with cell survival and apoptosis .

Mechanism of Action

The mechanism of action of 4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- The propyl group at position 6 contrasts with glycosyl or methoxy groups in puerarin analogs, likely increasing lipophilicity and altering tissue distribution .

- Acetylation at position 7 mirrors strategies in puerarin derivatives to bypass first-pass metabolism, a common limitation of hydroxylated chromenones .

Pharmacological and Physicochemical Properties

Bioavailability :

- Puerarin derivatives with acetyl or pivalyl esters show 2–3× higher oral bioavailability than parent compounds due to reduced Phase II metabolism . The target compound’s acetate group may similarly enhance absorption.

- Propyl substituents (as in 7-propyl puerarin derivatives) further improve membrane permeability compared to shorter-chain alkyl groups .

Solubility :

Synthetic Accessibility :

Crystallographic and Computational Insights

- Structure Determination : Tools like SHELX and WinGX are widely used for small-molecule crystallography, ensuring accurate structural validation (e.g., hydrogen bonding networks, anisotropic displacement parameters) .

- Hydrogen Bonding: The acetate group may participate in C=O···H–O/N interactions, similar to patterns observed in chromenone crystals . This contrasts with hydroxylated analogs, which form stronger O–H···O bonds but are more prone to metabolic conjugation .

Biological Activity

4-Oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate, with the molecular formula C19H17NO4 and a molecular weight of 323.34 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-pyridin-2-ylchromen-4-one with propyl acetate under acidic conditions, often utilizing p-toluenesulfonic acid as a catalyst for the esterification process.

Antimicrobial Properties

Research indicates that compounds within the chromenone family, including 4-oxo-6-propyl derivatives, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving cell lines such as MCF-7 (breast cancer), 4-oxo-6-propyl derivatives demonstrated cytotoxic effects, suggesting potential as a therapeutic agent in cancer treatment. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory and Antioxidant Effects

Flavonoids and chromones, including this compound, are known to exhibit antioxidant and anti-inflammatory activities. Research has highlighted that these compounds can scavenge free radicals and inhibit the production of pro-inflammatory cytokines in cellular models . The antioxidant activity is particularly significant in preventing oxidative stress-related diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors involved in various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

- Cell Signaling Modulation : It may modulate signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-oxo-6-propyl derivatives, a comparison with structurally similar compounds is essential.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(Pyridin-2-yl)pyrimidine derivatives | Antimicrobial | Enzyme inhibition |

| Pyrrolidine derivatives | Broad-spectrum activity | Receptor interaction |

| 5-Hydroxyflavonoids | Antioxidant | Free radical scavenging |

The distinct combination of functional groups in 4-oxo-6-propyl derivatives contributes to their specific biological activities compared to other chromones and flavonoids.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against multiple pathogens, revealing significant inhibition zones for certain strains when treated with varying concentrations of the compound .

- Cytotoxicity Assessment : Another study assessed cytotoxicity against MCF-7 cells, reporting an IC50 value that indicates potent anticancer properties .

Q & A

Q. Strategy :

- Core Modifications : Replace the pyridinyl group with other heteroaromatic rings (e.g., thiazole, imidazole) to probe π-π stacking interactions .

- Substituent Variation : Introduce electron-donating/withdrawing groups (e.g., -OCH, -NO) at C6 or C7 to assess electronic effects on bioactivity .

| Analog | Modification | Hypothesis |

|---|---|---|

| 6-Cyclopropyl variant | Increased lipophilicity | Enhanced blood-brain barrier penetration |

| 7-Hydroxy derivative (deacetylated) | Improved solubility | Higher bioavailability in aqueous assays |

Advanced: What experimental approaches identify degradation products under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions .

- LC-MS/MS Analysis : Use a Q-TOF mass spectrometer in MSE mode to fragment degradation products and propose structures .

- Stability-Indicating HPLC : Develop a method to resolve parent compound and degradants (e.g., gradient elution with 0.1% formic acid in water/acetonitrile) .

Advanced: What strategies are recommended for target identification in mechanism-of-action studies?

- Chemical Proteomics : Use a biotinylated probe of the compound for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes whose loss rescues compound-induced cytotoxicity .

- Molecular Dynamics Simulations : Simulate ligand-protein interactions over 100 ns to validate binding stability and key residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.